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Compound of Interest

1-(1-Methyl-1H-imidazol-2-
Compound Name:
YL )ethanone

Cat. No.: B1316916

An In-depth Technical Guide to 1-(1-Methyl-1H-
imidazol-2-YL)ethanone

Introduction: 1-(1-Methyl-1H-imidazol-2-YL)ethanone, a substituted imidazole derivative,
represents a key molecular scaffold with significant potential in synthetic and medicinal
chemistry. The imidazole ring is a privileged structure in drug discovery, appearing in a
multitude of clinically relevant molecules due to its ability to engage in various biological
interactions, including hydrogen bonding and metal coordination. This guide provides a
comprehensive overview of the core physical, chemical, and spectroscopic properties of 1-(1-
Methyl-1H-imidazol-2-YL)ethanone, offering field-proven insights for researchers, scientists,
and drug development professionals. We will delve into its structural characteristics, synthesis,
reactivity, and analytical characterization, providing a robust foundation for its application in
research and development.

Part 1: Molecular Identity and Physicochemical
Profile

1-(1-Methyl-1H-imidazol-2-YL)ethanone, also known by its CAS Number 85692-37-1, is a
heterocyclic ketone.[1][2] Its structure features a central imidazole ring N-methylated at position
1 and substituted with an acetyl group at position 2. This specific arrangement of functional
groups dictates its chemical behavior and potential applications.
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Chemical Structure and ldentifiers:

IUPAC Name: 1-(1-methyl-1H-imidazol-2-yl)ethanone

e Synonyms: 2-Acetyl-1-methylimidazole, Ethanone, 1-(1-methyl-1H-imidazol-2-yl)-[2][3]
« CAS Number: 85692-37-1[1][2]

e Molecular Formula: CeHsN20[2]

e Molecular Weight: 124.14 g/mol [2][4]

e SMILES: CN1C=CN=C1C(C)=0[2]

« InChl Key: IZVOHCMELOUFRA-UHFFFAOY SA-N[1][4]

The physicochemical properties of this compound are critical for designing experimental
conditions, including solvent selection for reactions and purification, as well as for
computational modeling in drug design.

Table 1: Physicochemical Properties of 1-(1-Methyl-1H-imidazol-2-YL)ethanone
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Property Value Source(s)
Physical Form Liquid / Oil [11[3]
Color Brown [3]
Boiling Point 105 °C at 15 mmHg (20 Torr) [11[3]
Density 1.11 + 0.1 g/cm3 (Predicted) [3]
Flash Point 101.0+£22.6 °C [1]
pKa 3.92 £ 0.25 (Predicted) [3]
N Chloroform (Slightly), Methanol

Solubility ) [3]

(Slightly)
Topological Polar Surface Area

34.89 Az [2]
(TPSA)
LogP (Octanol-Water Partition

0.6227 [2]
Coeff.)
Hydrogen Bond Acceptors 3 [2]
Hydrogen Bond Donors 0 [2]
Rotatable Bonds 1 [2]

Part 2: Spectroscopic and Analytical
Characterization

The structural elucidation of 1-(1-Methyl-1H-imidazol-2-YL)ethanone relies on a combination
of standard spectroscopic techniques. While a comprehensive public database of its
experimental spectra is limited, its characteristic features can be reliably predicted based on
the analysis of structurally analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data for 1-(1-Methyl-1H-imidazol-2-YL)ethanone
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Predicted Chemical Shift /

Technique Feature

Frequency
1H NMR Imidazole C-H (2H) 0 7.0-7.4 ppm (s)
N-CHs (3H) 0 3.8-4.0 ppm (s)

Acetyl CHs (3H)

0 2.5-2.7 ppm (s)

13C NMR

Carbonyl C=0 0 190-195 ppm

Imidazole C2

0 145-150 ppm

Imidazole C4/C5

0 120-130 ppm

N-CHs

0 34-36 ppm

Acetyl CHs

0 25-30 ppm

IR Spectroscopy

C=0 Stretch (Ketone) ~1670-1690 cm~1 (Strong)

C=N Stretch (Imidazole)

~1600-1650 cm~1

C-H Stretch (sp2 and sp?)

~2850-3100 cm™1

Mass Spectrometry (MS)

Molecular lon [M]* m/z = 124.06

Key Fragment [M-CHsCO]*

m/z = 81

Note: Predicted values are based on general principles and data from structurally similar

imidazole derivatives.[5][7] Actual experimental values may vary depending on the solvent and

other analytical conditions.

Experimental Protocol: *H NMR Spectroscopy Analysis

The causality behind this protocol is to obtain a high-resolution spectrum that allows for the

unambiguous assignment of protons in the molecule. The choice of a deuterated solvent is

critical to avoid large solvent peaks that could obscure signals from the analyte.

e Sample Preparation:

o Accurately weigh 5-10 mg of 1-(1-Methyl-1H-imidazol-2-YL)ethanone.
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o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.

e Spectrometer Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize its homogeneity. This is a crucial step to achieve
sharp, well-resolved peaks.[6]

o Data Acquisition:

o Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a
sample of this concentration), pulse width, and relaxation delay.[6]

o Acquire the Free Induction Decay (FID) signal.
» Data Processing:

o Apply a Fourier transform to the FID to convert the time-domain data into a frequency-
domain spectrum.[6]

o Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCIls at 7.26
ppm) as an internal standard.

o Integrate the peaks to determine the relative ratios of protons.
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Caption: Workflow for NMR spectroscopic analysis.

Part 3: Synthesis and Reactivity

While multiple synthetic routes can be envisioned, a common strategy for preparing 2-
acylimidazoles involves the protection of the imidazole nitrogen, followed by regioselective
acylation at the C2 position, and subsequent deprotection.[7] An alternative approach for a
similar compound involves the reaction of a methyl lithium reagent with the corresponding
carboxylic acid.[8]

The reactivity of 1-(1-Methyl-1H-imidazol-2-YL)ethanone is primarily dictated by the acetyl
group and the imidazole ring. The ketone functionality makes it a valuable precursor for
creating more complex molecules. For instance, it can serve as the ketone component in
Claisen-Schmidt condensations to generate novel chalcones, which are known to possess a
wide array of pharmacological activities, including anti-inflammatory and anticancer properties.
[9] The imidazole ring itself can act as a ligand, coordinating with metal centers in the
development of catalysts or metallodrugs. The compound is thus a versatile building block for
extensive ligand screening and mechanistic studies.[3]
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Caption: Generalized synthetic pathway for 2-acylimidazoles.

Part 4: Applications in Drug Discovery and
Development

The imidazole scaffold is a cornerstone in medicinal chemistry.[9] 1-(1-Methyl-1H-imidazol-2-
YL)ethanone serves as a crucial intermediate for synthesizing compounds with potential
therapeutic value. Its structure is a key component for building molecules that can target a
variety of biological pathways.
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» Kinase Inhibitors: The imidazole ring is a prominent feature in many kinase inhibitors, where
it often interacts with the ATP-binding site. This compound provides a ready-made scaffold
for developing new generations of such inhibitors.[9]

» Bioactive Chalcones: As a precursor to imidazole-containing chalcones, it opens avenues for
exploring new anti-inflammatory, antimicrobial, and anticancer agents.[9]

o Organic Synthesis: It is a versatile reagent for facilitating various chemical transformations,
with its imidazole ring providing a platform for creating complex organic molecules for use in
pharmaceuticals and agrochemicals.[10]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-(1-Methyl-1H-imidazol-2-YL)ethanone
is essential to ensure personnel safety. It is classified as an irritant.[3]

Table 3: GHS Safety Information
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Category Information Source(s)
Pictogram GHSO07 (Harmful/Irritant) [1]
Signal Word Warning [1]

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious  [1]

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spr
ay.P280: Wear protective
gloves/protective clothing/eye
protection/face

Precautionary Statements protection.P305+P351+P338: [1]
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling and Storage Recommendations:

e Handling: Use in a well-ventilated area or under a chemical fume hood.[11][12] Avoid contact
with skin, eyes, and clothing.[12][13] Wear appropriate personal protective equipment (PPE),
including safety goggles with side-shields, impervious gloves, and a lab coat.[11][12]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][12]
The recommended storage temperature is room temperature.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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